(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BClNO2 and a molecular weight of 197.43 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
Chemical Reactions Analysis
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
Scientific Research Applications
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound can be used in the design and synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and in various chemical processes that require the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The palladium catalyst facilitates the transfer of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyridine ring.
Comparison with Similar Compounds
(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid can be compared with other boronic acids and boronate esters used in organic synthesis:
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, known for its stability and ease of handling.
(4-Bromo-5-cyclopropylpyridin-3-yl)boronic Acid: Similar to this compound but with a bromine substituent instead of chlorine, which may affect its reactivity and the conditions required for its reactions.
(4-Methoxy-5-cyclopropylpyridin-3-yl)boronic Acid: Contains a methoxy group instead of chlorine, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C8H9BClNO2 |
---|---|
Molecular Weight |
197.43 g/mol |
IUPAC Name |
(4-chloro-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO2/c10-8-6(5-1-2-5)3-11-4-7(8)9(12)13/h3-5,12-13H,1-2H2 |
InChI Key |
MGGJICOLUFLSOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1Cl)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.